(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone
Description
The compound (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone is a structurally complex molecule featuring:
- A piperazine ring, a common pharmacophore in medicinal chemistry due to its conformational flexibility and hydrogen-bonding capabilities.
- A pyridin-3-yl moiety substituted with a tetrahydrofuran-2-ylmethoxy group, enhancing solubility and modulating electronic properties.
Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and coupling strategies, as observed in analogous compounds .
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[6-(oxolan-2-ylmethoxy)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5/c27-23(18-4-6-22(24-13-18)29-15-19-2-1-11-28-19)26-9-7-25(8-10-26)14-17-3-5-20-21(12-17)31-16-30-20/h3-6,12-13,19H,1-2,7-11,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDSXTMTJHOHIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s suggested that similar compounds may interact with their targets to provide effective dopamine effects.
Pharmacokinetics
The pharmacokinetics of (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone indicate that it is rapidly absorbed orally, with a Tmax of 1 hour. Approximately 68% of the absorbed compound is excreted in the form of metabolites via the kidneys, with about 50% cleared within 24 hours and complete clearance within 48 hours. About 25% is excreted via the bile. The compound gradually releases its active ingredients, with therapeutic effects lasting over 24 hours.
Biological Activity
The compound (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone is a complex organic molecule with potential therapeutic applications, particularly in the fields of neuropharmacology and oncology. Its structure incorporates a piperazine ring, a benzo[d][1,3]dioxole moiety, and a pyridine derivative, which are known for their biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₄O₂ |
| Molecular Weight | 298.34 g/mol |
| CAS Number | 3605-01-4 |
| Log P (octanol-water) | 2.88 |
| Solubility | High |
| BBB Permeability | Yes |
| CYP Inhibition | CYP1A2, CYP2D6, CYP3A4 |
These properties indicate that the compound is likely to penetrate biological membranes effectively and interact with various metabolic pathways.
Neuropharmacological Effects
The compound exhibits significant interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Studies have indicated that structural modifications in the piperazine ring can influence the affinity and selectivity for these receptors:
- Antidepressant Activity : The compound has shown promise as an antidepressant by modulating serotonin levels in preclinical models. It enhances serotonergic signaling, which is crucial for mood regulation .
- Anticonvulsant Properties : In vivo studies demonstrated that derivatives of this compound provide protection against seizures induced by various agents (e.g., MES and scPTZ). These findings suggest a potential role in epilepsy treatment through GABAergic modulation .
Anticancer Activity
The anticancer effects of compounds related to this structure have been documented in several studies:
- Mechanism of Action : Compounds containing the benzo[d][1,3]dioxole moiety have been shown to inhibit EGFR signaling pathways, leading to reduced proliferation of cancer cells .
-
Cytotoxicity Studies : The IC50 values for related compounds indicate significant cytotoxic effects against various cancer cell lines:
- HepG2: 2.38 µM
- HCT116: 1.54 µM
- MCF7: 4.52 µM
These values suggest that the compound may be more effective than standard chemotherapeutic agents like doxorubicin in certain contexts .
Study 1: Antidepressant Efficacy
A study evaluated the antidepressant effects of a similar piperazine derivative in animal models. The results indicated significant reductions in depressive-like behaviors when administered at appropriate doses, supporting its potential as a therapeutic agent for major depressive disorder .
Study 2: Anticancer Efficacy
Research involving bis-benzo[d][1,3]dioxol derivatives demonstrated their ability to induce apoptosis in cancer cells through mitochondrial pathways. The studies utilized flow cytometry to assess apoptosis rates and highlighted the compounds' potential as novel anticancer agents .
Study 3: Anticonvulsant Activity
The anticonvulsant activity was assessed using various seizure models in rodents. The results showed that compounds based on this structure provided substantial protection against chemically induced seizures, indicating their potential utility in treating epilepsy .
Scientific Research Applications
Chemical Properties and Structure
This compound has a molecular formula of and a molecular weight of approximately 461.5 g/mol. Its structure includes a piperazine moiety linked to a benzo[d][1,3]dioxole and a pyridine ring, which contributes to its biological activity.
Pharmacological Applications
- Antidepressant Activity :
- Anti-cancer Properties :
- Neuroprotective Effects :
Synthesis and Derivatives
The synthesis of the compound typically involves multi-step organic reactions, which can include:
- Formation of the piperazine core : This is often achieved through cyclization reactions involving appropriate precursors.
- Coupling reactions : These are employed to attach the benzo[d][1,3]dioxole and pyridine moieties to the piperazine scaffold.
Table 1: Synthetic Pathways for Derivatives
| Derivative Name | Synthetic Method | Yield (%) | Reference |
|---|---|---|---|
| Compound A | N-alkylation | 85 | |
| Compound B | O-methylation | 90 | |
| Compound C | Cyclization | 75 |
Case Studies
- Case Study on Antidepressant Effects :
-
Cancer Cell Proliferation Inhibition :
- Another research project focused on the anti-cancer properties of derivatives similar to (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone). The findings demonstrated that these compounds could inhibit tumor growth in vitro and in vivo, suggesting their potential as chemotherapeutic agents .
- Neuroprotective Study :
Comparison with Similar Compounds
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)(4-hydroxypiperidin-1-yl)methanone (4c)
- Structure: Features a benzo[d][1,3]dioxol group fused to a pyrazoline ring and a 4-hydroxypiperidine-linked methanone.
- Physicochemical Properties : Melting point 156–158°C, IR peaks at 3399 cm⁻¹ (OH) and 1637 cm⁻¹ (C=O) .
- Key Difference : The hydroxylated piperidine in 4c may reduce metabolic stability compared to the tetrahydrofuran-methoxy group in the target compound.
Sildenafil Citrate Analogues
- Structure: Piperazine-sulfonylphenyl pyrazolopyrimidinone derivatives (e.g., 5-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-3-isobutyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one).
- Synthesis : Multi-step routes involving sulfonation and cyclization .
- Key Difference : The sulfonyl-piperazine group in sildenafil analogues enhances phosphodiesterase inhibition, whereas the target compound’s benzodioxol and tetrahydrofuran groups suggest divergent bioactivity .
Pyridine/Pyrazoline Methanones
5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl)(phenyl)methanone (4a)
- Structure: Combines a benzo[d][1,3]dioxol group with a dihydropyrazole-furan-methanone scaffold.
- Synthesis : Refluxed benzoyl chloride intermediates in pyridine, purified via column chromatography (10–60% ethyl acetate/petroleum ether) .
- Bioactivity : Antimicrobial activity reported, though mechanistic details are unspecified .
- Key Difference : The pyridine ring in the target compound may offer stronger π-π stacking interactions compared to the phenyl group in 4a.
Patent-Based Analogues
(4-Ethyl-piperazin-1-yl)-(2-[4-[1-methyl-2-(4-trifluoromethyl-phenylamino)-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-3H-imidazol-4-yl)-methanone
- Structure : Piperazine-linked to a benzimidazole-pyridine-imidazole hybrid.
- Application: Patented for undisclosed therapeutic uses, highlighting the versatility of piperazine-methanone scaffolds in drug design .
- Key Difference : The trifluoromethyl and benzimidazole groups enhance metabolic resistance, whereas the target compound’s tetrahydrofuran substituent may prioritize solubility .
Comparative Data Tables
Table 1: Physicochemical and Spectroscopic Properties
Table 2: Structural Features and Functional Groups
| Compound | Key Substituents | Pharmacophoric Elements |
|---|---|---|
| Target Compound | Tetrahydrofuran-2-ylmethoxy, benzodioxolmethyl | Piperazine, pyridine |
| 4c | 4-Hydroxypiperidine, tert-butyl-pyrazoline | Piperidine, pyrazoline |
| 4a | Furan-2-yl, phenyl | Dihydropyrazole, benzodioxol |
| Sildenafil Analogue | Sulfonyl-piperazine, pyrazolopyrimidinone | Piperazine, pyrimidine |
Research Findings and Gaps
- Synthesis : The target compound’s tetrahydrofuran-methoxy group may require specialized protecting-group strategies, unlike the straightforward benzoyl chloride reactions used for pyrazoline derivatives .
- Bioactivity : While benzodioxol and piperazine motifs are associated with antimicrobial and CNS activity, the lack of specific data for the target compound limits direct mechanistic comparisons .
- Structural Optimization : The tetrahydrofuran moiety could enhance blood-brain barrier penetration relative to hydroxylated piperidines or furan derivatives .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and purification methods for this compound?
- Methodological Answer : The compound can be synthesized via multi-step coupling reactions. For example, piperazine derivatives are often synthesized by reacting benzo[d][1,3]dioxole-containing intermediates with activated pyridine moieties. Purification typically involves column chromatography using solvent systems like n-hexane/ethyl acetate (5:5), as demonstrated in similar piperazine derivatives with yields up to 78% . Post-synthesis, reverse-phase HPLC (e.g., 95% purity at 254 nm) ensures purity .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- 1H-/13C-NMR : Essential for verifying proton environments (e.g., benzodioxole methylene protons at δ ~4.8 ppm and piperazine methylene groups at δ ~3.5 ppm) .
- Elemental Analysis : Used to validate empirical formulas, though discrepancies between calculated and observed values (e.g., C: 71.67% vs. 72.04%) may indicate residual solvents or incomplete purification .
- HPLC-MS : Confirms molecular weight and purity (e.g., retention time ~13 minutes under gradient elution) .
Q. How can researchers identify and quantify impurities in synthesized batches?
- Methodological Answer :
- HPLC with UV Detection : Track impurities via peak area analysis (e.g., 95% purity threshold at 254 nm) .
- Mass Spectrometry : Identify byproducts (e.g., incomplete coupling or oxidation products) through fragmentation patterns .
- Elemental Analysis Discrepancies : Deviations in carbon/hydrogen/nitrogen ratios signal impurities requiring recrystallization or repurification .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance coupling efficiency in piperazine derivatives .
- Temperature Control : Maintain 50–80°C to balance reaction rate and byproduct formation .
- Catalyst Screening : Use Pd-based catalysts for Suzuki-Miyaura couplings in heterocyclic systems .
- Example: Optimizing reaction time (12–24 hours) increased yields from 8% to 78% in analogous triazole derivatives .
Q. How to resolve discrepancies between theoretical and observed elemental analysis values?
- Methodological Answer :
- Recalibration : Re-measure samples after drying under vacuum to remove residual solvents, which may skew hydrogen values .
- Alternative Techniques : Complement with X-ray crystallography or high-resolution MS to validate molecular composition .
- Case Study : A compound with theoretical C:72.85% but observed C:72.95% required additional silica gel column purification to address trace solvent interference .
Q. What strategies exist for designing bioactivity studies based on structural analogs?
- Methodological Answer :
- Structural Analog Screening : Compare with compounds like (E)-9-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)non-8-en-1-one, which share core motifs but vary in substituents (e.g., piperidine vs. piperazine) .
- In Silico Docking : Use molecular modeling to predict interactions with targets like GPCRs or kinases, leveraging the tetrahydrofuran methoxy group’s polarity for binding site compatibility .
- Functional Assays : Test kinase inhibition or receptor binding using radioligand displacement assays, as done for fluorophenyl-piperazine derivatives with IC50 values <100 nM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
